Several synthetic routes have been reported for the preparation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. A common approach involves the condensation of 5-aminopyrazole derivatives with various reagents, such as aldehydes, ketones, and carboxylic acids. For example, one study describes the synthesis of a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines via the condensation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride, followed by reactions with hydrazine hydrate and aromatic aldehydes. []
Another study utilizes N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide as a key intermediate for synthesizing 2-R-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This method involves a tandem reaction with acylhydrazines in N,N-dimethylacetamide. []
Molecular Structure Analysis
For example, one study describes the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines via the condensation of a pyrazolopyrimidine intermediate with aromatic aldehydes. [] Another study utilizes oxidative cyclization of hydrazone derivatives to synthesize pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, which then undergo rearrangement to yield pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. []
Mechanism of Action
These compounds are known to act as antagonists for adenosine receptors, particularly the A2A subtype. [, , , ] Adenosine A2A receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can modulate these processes, leading to potential therapeutic benefits.
For example, preladenant, a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative, acts as a potent and selective antagonist of A2A receptors and has been investigated for treating Parkinson's disease. [, ]
Another study showed that the introduction of a cycloaminomethyl function at the 5' position of the furanyl ring of preladenant resulted in complete water solubility but a loss of receptor affinity. []
Physical and Chemical Properties Analysis
For instance, the introduction of specific substituents can significantly impact the water solubility of these compounds. [, ]
Applications
Parkinson's Disease: Several studies have investigated pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential therapeutic agents for Parkinson's disease. These compounds, acting as A2A receptor antagonists, can modulate dopaminergic neurotransmission, potentially alleviating motor symptoms associated with Parkinson's disease. Preladenant, for example, was investigated as a potential treatment for Parkinson's disease in phase III clinical trials. [, ]
Alzheimer's Disease: Studies have also explored the potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives in Alzheimer's disease. [] These compounds may act by interfering with the functions of p53, a protein implicated in the pathogenesis of Alzheimer's disease. For example, one study found that a specific pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative exhibited neuroprotective effects in a cellular model of Alzheimer's disease. []
Antimicrobial Agents: Some derivatives have shown potent antimicrobial activity against bacteria and fungi. [, , ]
Anticancer Agents: Studies have explored their potential as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis. [, ]
Antidiabetic Agents: Certain derivatives have shown potential in reducing blood glucose and insulin levels, suggesting their possible application in managing diabetes. []
Compound Description: Preladenant is a potent and selective antagonist of the adenosine A2A receptor. It was developed as a potential therapeutic agent for Parkinson's disease and was evaluated in phase III clinical trials. Preladenant exhibits favorable brain kinetics and suitable characteristics for mapping cerebral adenosine A2A receptors using positron emission tomography (PET) imaging. []
Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The main difference is the substitution at the 2-position and 7-position of the tricyclic core. Preladenant has a 2-furanyl substituent and a 7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl] substituent, whereas the target compound has a substituted phenyl ring at the 2-position and a methyl group at the 7-position. []
Compound Description: [18F]MNI-444 is a PET radiopharmaceutical specifically designed for mapping A2A receptors in the brain. It was developed as part of a series of pyrazolo[4,3-e]‐1,2,4‐triazolo[1,5‐c]pyrimidine derivatives for evaluating new pharmaceuticals targeting these receptors, particularly for the treatment of movement disorders like Parkinson's disease. []
Relevance: [18F]MNI-444 belongs to the same pyrazolo[4,3-e]‐1,2,4‐triazolo[1,5‐c]pyrimidine class as the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds share the tricyclic core structure and exhibit affinity for A2A receptors. The key difference lies in the substitution pattern at the 2 and 7 positions of the tricyclic core. []
Compound Description: [123I]MNI-420 is a single-photon emission computed tomography (SPECT) radiopharmaceutical developed for mapping A2A receptors in the brain. It shares a similar core structure with [18F]MNI-444 and was identified as a promising SPECT tracer for A2A receptors based on in vivo studies in non-human primates. []
Relevance: Although [123I]MNI-420 incorporates an additional imidazo ring within its structure, it retains the fundamental pyrazolo[4,3-e]pyrimidine moiety found in the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity contributes to its affinity for A2A receptors, emphasizing the significance of this core structure in A2A receptor targeting. []
Compound Description: SCH58261 is a potent and highly selective antagonist of the A2A adenosine receptor. [] Research suggests that its blockade of the A2A receptor may contribute to neuroprotection against dopaminergic deficits characteristic of Parkinson's disease. []
Relevance: SCH58261 is structurally similar to 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine because they both share the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure. The primary distinction lies in the substituents attached to the core. [, ]
N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)
Compound Description: The MRE series represents a class of compounds with high selectivity for the human A3 adenosine receptor. These compounds feature modifications at the N8 position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, with substitutions at the N5 position as either urea or amide groups. []
Relevance: These compounds are related to 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine by their shared pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. Despite variations in substitutions, this shared core structure suggests potential similarities in their interactions with adenosine receptors. []
Compound Description: This compound exhibited neuroprotective effects against the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease in a human neuroblastoma SH-SY5Y cellular model. It was identified through a pharmacophore-based virtual screening based on the structure of a pifithrin-β analog, suggesting a potential role as a lead compound for developing anti-Alzheimer's agents. []
Relevance: This compound is structurally very similar to the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both share the same core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure and a methyl group at the 7-position. The main difference is at the 2-position where the target compound has a substituted phenyl ring whereas this compound has a 4-methoxyphenyl substituent. []
Relevance: 8FB-PTP is structurally related to the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, through their common pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure. The key distinctions are the substitutions at the 2 and 8 positions. While the target compound has a substituted phenyl ring at the 2-position, 8FB-PTP bears a furanyl moiety at this site. Additionally, 8FB-PTP features a fluorobenzyl group at the 8-position, which is absent in the target compound. []
Compound Description: CGS 15943 is a non-xanthine compound that acts as a putative A2 adenosine antagonist. [] It demonstrates affinity for A2 receptors but lacks the selectivity of 8FB-PTP. [] Notably, it also displays antagonistic activity at the A1 receptor. []
Relevance: While sharing a similar furanyl substituent at the 2-position with 8FB-PTP, CGS 15943 diverges from the pyrazolo-triazolo-pyrimidine core of the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Instead, it features a triazoloquinazoline core. Despite this core structure difference, both compounds demonstrate affinity for adenosine receptors, highlighting the potential of diverse core structures in targeting these receptors. []
Compound Description: Compound 4 stands out as a highly potent, selective, and water-soluble human A3 adenosine receptor antagonist. It exhibits remarkable affinity for the human A3 receptor (Ki = 0.01 nM), surpassing all previously reported antagonists in terms of both affinity and selectivity (>10,000-fold) against A1, A2A, and A2B receptors. Notably, it achieves a high water solubility of 15 mM. []
Relevance: Compound 4 shares the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine core structure with the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds also have a 2-furyl substituent. The major difference lies in the substitutions at the 5 and 8 positions. Compound 4 has a 5-[[(4-pyridyl)amino]carbonyl]amino substituent and an 8-methyl group, while the target compound has no substituent at the 5-position and a 7-methyl group. Despite these variations, the shared core structure highlights the importance of this scaffold in adenosine receptor binding. []
Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist that showed promising results in reducing the reinforcing effects of THC in squirrel monkeys. Its ability to shift the THC self-administration dose-response curves to the right suggests its potential as a pharmacological treatment for marijuana dependence. []
Relevance: SCH-442416 belongs to the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine class as the target compound, 2-{4-[(4-ethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The significant difference lies in the substituent at the 7-position. SCH-442416 has a 7-[3-(4-methoxyphenyl)propyl] substituent, while the target compound has a 7-methyl group. This structural similarity underscores the role of this scaffold in A2A receptor antagonist activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.